molecular formula C21H17N3O6S B2839473 (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile CAS No. 683255-13-2

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

Cat. No.: B2839473
CAS No.: 683255-13-2
M. Wt: 439.44
InChI Key: BOVIZPBOZWYLIO-NSIKDUERSA-N
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Description

This acrylonitrile derivative features a thiazole core substituted with a 3,4-dimethoxyphenyl group at the 4-position and a 4-hydroxy-3-methoxy-5-nitrophenyl group conjugated via a (Z)-configured acrylonitrile linker.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c1-28-17-5-4-13(9-18(17)29-2)15-11-31-21(23-15)14(10-22)6-12-7-16(24(26)27)20(25)19(8-12)30-3/h4-9,11,25H,1-3H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVIZPBOZWYLIO-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a base to form the final acrylonitrile product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. Solvent recovery and recycling, as well as waste management, are also critical components of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicinal chemistry, (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is investigated for its potential to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals, dyes, or materials with specific properties. Its unique functional groups allow for modifications that can tailor its properties for various applications.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and nitro group can participate in electron transfer reactions, while the methoxy and hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent patterns on the thiazole and acrylonitrile moieties. Key comparisons include:

Table 1: Structural and Electronic Comparison
Compound Name Thiazole Substituent Acrylonitrile Substituent Key Features Reference
Target Compound 4-(3,4-Dimethoxyphenyl) 4-Hydroxy-3-methoxy-5-nitrophenyl Nitro group enhances polarity; methoxy/hydroxy groups enable H-bonding
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () 4-(4-Fluorophenyl) 3-Hydroxy-4-methoxyphenyl Fluorine introduces electronegativity; lacks nitro group, reducing steric hindrance
(Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile () 4-(4-Nitrophenyl) 3-Chloro-2-methylphenylamino Nitro-phenyl enhances π-stacking; chloro-methyl group increases hydrophobicity
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile () 4-Methoxyphenyl 3,4-Dimethoxyphenyl Methoxy-rich structure improves solubility; lacks thiazole ring
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s nitro group (strong electron-withdrawing) contrasts with the fluoro () and methoxy () substituents. This difference likely alters binding affinity in enzymatic targets, as nitro groups enhance electrophilicity and interaction with nucleophilic residues .
  • Methoxy and Hydroxy Groups : Present in both the target compound and , these groups facilitate hydrogen bonding with biological targets (e.g., kinases or integrases), as seen in piroxicam analogs () .

Thiazole Core Modifications :

  • The target compound and retain the thiazole ring, critical for mimicking heterocyclic scaffolds in drug design. replaces thiazole with a simpler acrylonitrile structure, reducing conformational rigidity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels ’s base-catalyzed condensation of aldehydes with nitriles, though the nitro group may require careful regioselective introduction to avoid side reactions .

Pharmacological Implications (Inferred from Analogs)

While direct anti-HIV or anticancer data for the target compound is unavailable, highlights that structurally related acrylonitrile derivatives (e.g., piroxicam analogs) exhibit EC50 values of 20–25 µM against HIV integrase, with docking studies suggesting interactions similar to raltegravir . The target compound’s nitro and hydroxy groups may enhance binding to metal ions in enzymatic active sites, a mechanism observed in integrase inhibitors .

Crystallographic and Conformational Insights

and emphasize the role of planarity and hydrogen bonding in stabilizing acrylonitrile derivatives. For example:

  • ’s fluorophenyl-thiazole derivatives adopt planar conformations with perpendicular fluorophenyl groups, optimizing crystal packing via C–H···F interactions .
  • ’s compound forms C–H···O/N hydrogen bonds, a feature likely shared by the target compound due to its hydroxy and nitro substituents .

Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies related to this compound.

Chemical Structure and Properties

The compound features a thiazole ring, methoxy-substituted phenyl groups, and an acrylonitrile moiety, which contribute to its unique properties. The molecular formula is C19H18N2O5SC_{19}H_{18}N_2O_5S with a molecular weight of approximately 398.42 g/mol. The presence of methoxy groups enhances solubility and may influence biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile have demonstrated the ability to arrest the cell cycle at specific phases, leading to reduced cell viability in cancer cell lines such as HeLa and A431. The IC50 values for these compounds often range from 1 to 10 µM .
  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. For example, thiazole derivatives have been reported to promote apoptosis through mitochondrial pathways .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Research indicates that these compounds can effectively reduce seizure activity in animal models. For instance, certain thiazole-based compounds have shown protective effects against picrotoxin-induced convulsions, suggesting potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile can be attributed to its unique structural features:

  • Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and may facilitate interactions with biological targets.
  • Thiazole Ring : The thiazole moiety is critical for anticancer and anticonvulsant activities, as it participates in π–π stacking interactions with target proteins.
  • Nitrophenyl Group : The electron-withdrawing nitro group may increase the reactivity of the compound towards nucleophiles, enhancing its biological efficacy .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various thiazole derivatives, including those structurally related to (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile. The results demonstrated that certain derivatives exhibited potent cytotoxicity against breast cancer cell lines with IC50 values below 5 µM. The study highlighted the importance of methoxy substitutions in enhancing activity .

Study 2: Anticonvulsant Activity Assessment

Another investigation focused on the anticonvulsant properties of thiazole derivatives in a picrotoxin-induced seizure model. Compounds were assessed for their ability to prevent seizures, with some demonstrating over 80% protection at doses as low as 10 mg/kg. This suggests promising applications for thiazole-based compounds in epilepsy treatment .

Q & A

Basic Questions

Q. What are the critical steps and challenges in synthesizing (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile?

  • Answer : Synthesis typically involves multi-step protocols:

  • Thiazole ring formation : Cyclization of 3,4-dimethoxyphenyl-substituted precursors with thiourea or thioamides under reflux conditions (e.g., acetic acid/DMF at 80–100°C) .
  • Knoevenagel condensation : Reaction of the thiazole intermediate with 4-hydroxy-3-methoxy-5-nitrophenylacetonitrile, requiring strict control of pH (8–10) and anhydrous conditions to favor the (Z)-isomer .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF/ethanol) to isolate the product with >95% purity .
    • Key challenges : Stereoselectivity in the condensation step and minimizing nitro group reduction during purification .

Q. How is the structural identity of this compound confirmed?

  • Answer : Use orthogonal analytical methods:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitrophenyl aromatic protons at δ 8.1–8.3 ppm) .
  • IR : Peaks at ~2220 cm1^{-1} (C≡N stretch) and 1520 cm1^{-1} (NO2_2 asymmetric stretch) confirm functional groups .
  • HPLC-MS : Retention time and molecular ion ([M+H]+^+ at m/z 467.1) validate purity and molecular weight .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Answer : Prioritize assays aligned with structural motifs:

  • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, topoisomerase II) to probe mechanism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Answer : Systematic modifications and testing:

  • Substituent variation : Replace methoxy/nitro groups with halogens or electron-withdrawing groups to alter electronic properties .
  • Stereochemistry : Compare (Z)- and (E)-isomers’ activity via controlled synthesis (e.g., light-induced isomerization) .
  • Data-driven SAR : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent effects with activity .
    • Example SAR Table :
Modification SiteSubstituentIC50_{50} (μM)Notes
4-Hydroxyphenyl-NO2_212.3 ± 1.2High cytotoxicity
Thiazole C-2-Cl28.7 ± 3.1Reduced potency

Q. What computational strategies predict binding modes with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinases) to identify key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • Pharmacophore modeling : Define essential features (e.g., nitrile as hydrogen bond acceptor) using Schrödinger .

Q. How can contradictory data on biological activity be resolved?

  • Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal assays : Validate apoptosis (Annexin V/PI) if MTT results conflict with mechanistic data .
  • Metabolite profiling : LC-MS to rule out degradation products interfering with activity .

Q. What methods track degradation pathways under physiological conditions?

  • Answer :

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C, monitor via HPLC .
  • LC-HRMS : Identify degradation products (e.g., nitro-to-amine reduction, acrylonitrile hydrolysis) .
  • Stability studies : Use Arrhenius plots to predict shelf-life under varying temperatures .

Methodological Notes

  • Stereochemical purity : Confirm (Z)-configuration via NOESY (cross-peaks between thiazole H and acrylonitrile β-H) .
  • Troubleshooting low yield : Optimize Knoevenagel condensation by replacing DMF with ionic liquids (e.g., [BMIM]BF4_4) to enhance stereocontrol .

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